Superior Oral Bioavailability of the Active Moiety vs. Riluzole
In a Phase 1 clinical study (BHV4157-107) comparing an equimolar dose of Troriluzole (100 mg) to oral riluzole (50 mg), the bioavailability (BA) of the active metabolite riluzole was significantly higher after Troriluzole administration. This demonstrates the prodrug's ability to bypass hepatic first-pass metabolism, a primary liability of the parent drug [1].
| Evidence Dimension | Oral Bioavailability of Active Moiety (Riluzole) |
|---|---|
| Target Compound Data | 80–90% relative bioavailability |
| Comparator Or Baseline | Oral Riluzole (60% absolute bioavailability, used as reference for relative BA calculation) |
| Quantified Difference | 1.33- to 1.5-fold increase (or 20-30 percentage points absolute increase) |
| Conditions | Phase 1 study in healthy human subjects (BHV4157-107); Troriluzole 100 mg and 280 mg vs. Riluzole 50 mg |
Why This Matters
Higher bioavailability ensures greater and more consistent systemic exposure to the active drug, which is critical for achieving target engagement in the CNS and reducing inter-subject variability in research and therapeutic contexts.
- [1] Sevinsky, H. et al. (2024). Next Generation Prodrug Troriluzole: Increased Bioavailability of Riluzole with No Food Effect in Healthy Subjects (S5.006). Neurology, 102(17_supplement_1). DOI: 10.1212/WNL.0000000000205022 View Source
